molecular formula C21H26N2O2 B6479201 1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol CAS No. 887349-19-1

1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol

Cat. No. B6479201
CAS RN: 887349-19-1
M. Wt: 338.4 g/mol
InChI Key: UEVGZCWTRVICBW-UHFFFAOYSA-N
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Description

The compound “1-{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol” is a complex organic molecule. It contains a benzodiazole ring, which is a type of heterocyclic aromatic compound. This ring is attached to a propyl chain that is further connected to a 2,6-dimethylphenoxy group .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodiazole ring and the 2,6-dimethylphenoxy group. These groups are likely to contribute to the overall stability and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzodiazole ring and the 2,6-dimethylphenoxy group could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the benzodiazole ring could potentially increase the compound’s stability and affect its solubility .

properties

IUPAC Name

1-[1-[3-(2,6-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-11-5-6-12-18(17)23(21)13-8-14-25-20-15(2)9-7-10-16(20)3/h5-7,9-12,19,24H,4,8,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVGZCWTRVICBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=CC=C3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol

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